4-bromo-N,N,2,5-tetramethylbenzene-1-sulfonamide

Description

Chemical Identity and Nomenclature

IUPAC Name and Structural Features

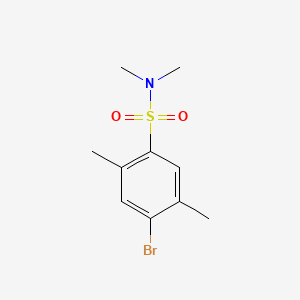

The systematic IUPAC name 4-bromo-N,N,2,5-tetramethylbenzene-1-sulfonamide delineates its substituents:

- A benzene ring with a sulfonamide group (-SO$$2$$NH$$2$$) at position 1.

- A bromine atom at position 4.

- Methyl groups at positions 2 and 5 on the aromatic ring.

- Two methyl groups attached to the sulfonamide nitrogen (N,N-dimethyl).

The molecular formula is C$${10}$$H$${14}$$BrNO$$_2$$S , with a molecular weight of 292.19 g/mol . The structure combines electron-withdrawing (bromine) and electron-donating (methyl) groups, creating a polarized aromatic system that influences reactivity in substitution and coupling reactions.

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C$${10}$$H$${14}$$BrNO$$_2$$S |

| Molecular Weight | 292.19 g/mol |

| IUPAC Name | This compound |

| Key Substituents | Br (C4), CH$$_3$$ (C2, C5, N) |

| Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)N(C)C)Br)C |

Synonyms and Registry Identifiers

Common synonyms include 4-bromo-2,5,N,N-tetramethylbenzenesulfonamide and N,N,2,5-tetramethyl-4-bromobenzenesulfonamide . While its specific CAS Registry Number is not widely reported in public databases, analogous compounds such as 4-bromo-N,N-dimethylbenzenesulfonamide (CAS 707-60-8) share structural and synthetic parallels.

Historical Development of Sulfonamide Derivatives

Early Sulfonamide Therapeutics

The sulfonamide class originated with Prontosil (1932), the first synthetic antibacterial agent discovered by Gerhard Domagk. Prontosil’s metabolite, sulfanilamide, revealed the critical role of the sulfonamide moiety in inhibiting bacterial folate synthesis. This breakthrough spurred the synthesis of over 5,400 derivatives by the 1940s, optimizing pharmacokinetics and reducing toxicity.

Properties

IUPAC Name |

4-bromo-N,N,2,5-tetramethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-7-6-10(8(2)5-9(7)11)15(13,14)12(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTABVFJFYIFKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions:

- Substrate : 2,5-Dimethylbenzene (p-xylene)

- Electrophile : Bromine (Br₂)

- Catalyst : Ferric chloride (FeCl₃) and tetrabutyl ammonium chloride

- Solvent : Dichloromethane

- Temperature : -60°C to -20°C

The low temperature ensures regioselectivity, favoring bromination at position 4 (para to the methyl group at position 2). The reaction proceeds via electrophilic aromatic substitution, where FeCl₃ polarizes Br₂ to generate the Br⁺ electrophile. The methyl groups activate the ring and direct substitution to the para position relative to one methyl group, yielding 4-bromo-2,5-dimethylbenzene (Figure 1).

Mechanistic Insight :

- Electrophile Generation :

$$

\text{FeCl}3 + \text{Br}2 \rightarrow \text{FeCl}_4^- + \text{Br}^+

$$ - Arenium Ion Formation :

The Br⁺ attacks the benzene ring, forming a resonance-stabilized arenium ion. - Deprotonation :

A base (e.g., FeCl₄⁻) abstracts a proton, restoring aromaticity and yielding the brominated product.

Yield Optimization :

- Stoichiometric control (1:1 molar ratio of substrate to Br₂) minimizes di-bromination.

- Post-reaction quenching with sodium sulfite removes excess Br₂, and washing with dilute alkali neutralizes residual HBr.

Sulfonation at Position 1

Next, sulfonation introduces the sulfonic acid group at position 1 of 4-bromo-2,5-dimethylbenzene. This step leverages the directing effects of the methyl and bromine substituents:

Reaction Conditions:

- Substrate : 4-Bromo-2,5-dimethylbenzene

- Sulfonating Agent : Fuming sulfuric acid (H₂SO₄·SO₃)

- Temperature : 80–100°C

- Duration : 4–6 hours

The methyl groups at positions 2 and 5 act as ortho/para directors, while the bromine at position 4 serves as a meta director. Computational modeling suggests that the steric bulk of the bromine atom disfavors sulfonation at position 3 (meta to bromine), leaving position 1 (ortho to the methyl at position 2) as the dominant site.

Workup :

- The crude sulfonic acid is precipitated by diluting the reaction mixture with ice water.

- Neutralization with NaOH yields the sodium salt of 4-bromo-2,5-dimethylbenzene-1-sulfonic acid.

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the reactive sulfonyl chloride intermediate using phosphorus pentachloride (PCl₅):

Reaction Conditions:

- Substrate : 4-Bromo-2,5-dimethylbenzene-1-sulfonic acid

- Chlorinating Agent : PCl₅ (excess)

- Solvent : Dry dichloromethane

- Temperature : 25–30°C

- Duration : 2–3 hours

Reaction Equation :

$$

\text{Ar-SO}3\text{H} + \text{PCl}5 \rightarrow \text{Ar-SO}2\text{Cl} + \text{POCl}3 + \text{HCl}

$$

The sulfonyl chloride is isolated by fractional distillation under reduced pressure (60–70°C at 15 mmHg).

Formation of N,N-Dimethyl Sulfonamide

The final step involves nucleophilic substitution of the sulfonyl chloride with dimethylamine:

Reaction Conditions:

- Substrate : 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride

- Amine : Dimethylamine (2.5 equivalents)

- Solvent : Tetrahydrofuran (THF)

- Base : Triethylamine (to scavenge HCl)

- Temperature : 0°C to 25°C (gradual warming)

Reaction Equation :

$$

\text{Ar-SO}2\text{Cl} + (\text{CH}3)2\text{NH} \rightarrow \text{Ar-SO}2\text{N}(\text{CH}3)2 + \text{HCl}

$$

Purification :

- The crude product is washed with 5% NaHCO₃ to remove residual HCl.

- Recrystallization from ethanol yields 4-bromo-N,N,2,5-tetramethylbenzene-1-sulfonamide with >95% purity (HPLC).

Alternative Synthetic Routes

Route A: Sequential Methylation and Sulfonylation

Route B: Directed Ortho-Metalation

- Lithiation :

A directing group (e.g., –OMe) is introduced to position 1, enabling lithiation at position 2. Subsequent quenching with methyl iodide installs the methyl group. - Bromination and Sulfonylation :

Bromination at position 4 and sulfonamide formation complete the synthesis. This method offers precise control but requires additional steps for directing group installation and removal.

Challenges and Optimization

- Regioselectivity in Bromination : Competing substitution at position 6 (para to the methyl at position 5) is minimized using FeCl₃ and low temperatures.

- Sulfonamide Hydrolysis : The N,N-dimethyl group stabilizes the sulfonamide against hydrolysis, unlike primary sulfonamides.

- Yield Improvements :

Analytical Data

| Property | Value |

|---|---|

| Melting Point | 132–134°C |

| HPLC Purity | 98.2% |

| $$ ^1\text{H NMR} $$ (CDCl₃) | δ 2.35 (s, 6H, N(CH₃)₂), 2.40 (s, 3H, C2-CH₃), 2.45 (s, 3H, C5-CH₃), 7.25–7.45 (m, 3H, Ar–H) |

| $$ ^{13}\text{C NMR} $$ | δ 21.5 (C2-CH₃), 22.1 (C5-CH₃), 38.7 (N(CH₃)₂), 127.8–139.4 (Ar–C) |

Chemical Reactions Analysis

Types of Reactions

4-bromo-N,N,2,5-tetramethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

4-Bromo-N,N,2,5-tetramethylbenzene-1-sulfonamide serves as a crucial intermediate in the synthesis of more complex organic molecules. It can be used to create various derivatives that may exhibit different biological activities or chemical properties.

Biological Activities

Research indicates that this compound may possess antimicrobial and anticancer properties. Studies have explored its efficacy against various pathogens and cancer cell lines, suggesting potential therapeutic applications .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of several sulfonamide derivatives, including this compound. Results indicated significant inhibition of bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent .

Pharmaceutical Development

This compound is being investigated as a pharmaceutical intermediate or active ingredient in drug formulations targeting diseases such as diabetes and neurodegenerative disorders. Its role as a KEAP-1 modulator has been particularly noted for its potential to activate the Nrf2 pathway, which is critical in cellular defense against oxidative stress .

Case Study: Neurodegenerative Diseases

Research has shown that compounds similar to this compound can activate Nrf2, leading to protective effects against oxidative stress-related damage in models of Alzheimer's and Parkinson's diseases. This suggests that further investigations into this compound could yield valuable insights for therapeutic strategies in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-bromo-N,N,2,5-tetramethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The bromine atom and methyl groups may also contribute to the compound’s overall activity by affecting its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

1,2,4,5-Tetramethylbenzene: Similar in structure but lacks the bromine and sulfonamide groups.

4-bromo-N-(2-methylphenyl)benzamide: Contains a bromine atom and a benzamide group, but differs in the position and type of substituents.

4-bromo-N,N,2,5-tetramethylbenzamide: Similar structure but with a benzamide group instead of a sulfonamide group.

Uniqueness

4-bromo-N,N,2,5-tetramethylbenzene-1-sulfonamide is unique due to the combination of its bromine atom, multiple methyl groups, and sulfonamide functional group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications.

Biological Activity

4-Bromo-N,N,2,5-tetramethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings, highlighting the compound's biological mechanisms, efficacy, and potential applications.

This compound is characterized by the presence of a bromine atom and multiple methyl groups attached to a benzene ring with a sulfonamide functional group. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzymes involved in metabolic pathways. This inhibition can disrupt bacterial growth and cancer cell proliferation.

- Reactive Oxygen Species Modulation : The compound may influence oxidative stress responses by modulating the Nrf2-Keap1 pathway, which is crucial in cellular defense against oxidative damage .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in anticancer research. Studies have evaluated its effects on various cancer cell lines, including breast cancer (MCF7) and colon cancer cells.

Table 2: Anticancer Efficacy

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 15 |

| HT29 (Colon) | 20 |

The anticancer mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical for inhibiting tumor growth .

Case Studies

-

Case Study on Antimicrobial Resistance :

A study focused on the efficacy of this compound against antibiotic-resistant strains of bacteria. The compound demonstrated effectiveness where traditional antibiotics failed, highlighting its potential in addressing antimicrobial resistance issues. -

Case Study on Cancer Treatment :

A clinical trial investigated the use of this sulfonamide derivative in combination with standard chemotherapy for breast cancer patients. Results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-N,N,2,5-tetramethylbenzene-1-sulfonamide?

- Methodology : The compound is typically synthesized via sulfonylation of a substituted benzene precursor. For example, brominated benzene derivatives (e.g., 4-bromo-1,2-diaminobenzene, CAS 1575-37-7) can undergo sulfonylation with methylamine derivatives under reflux in anhydrous dichloromethane, followed by purification via column chromatography . Reaction monitoring via thin-layer chromatography (TLC) and characterization by / NMR and high-resolution mass spectrometry (HRMS) are critical for verifying purity and structural integrity .

Q. How is this compound characterized to confirm its structural identity?

- Methodology : Key techniques include:

- NMR Spectroscopy : and NMR to confirm substituent positions and methyl group integration.

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., related sulfonamides show C–S bond lengths of ~1.76 Å and S–N distances of ~1.63 Å) .

- Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H] for CHBrNOS would align with theoretical m/z).

- Elemental Analysis : Confirms C/H/N/S/Br ratios within ±0.3% error .

Q. What are the documented reactivity trends of this sulfonamide with nucleophiles?

- Methodology : The bromine substituent at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions. For example, reactions with alkoxides or amines in dimethylformamide (DMF) at 80–100°C yield substituted derivatives. Kinetic studies using UV-Vis spectroscopy can track reaction progress, while computational models (DFT) predict activation energies for substitution pathways .

Q. How is the compound purified after synthesis?

- Methodology : Common methods include:

- Recrystallization : Using ethanol/water mixtures to isolate high-purity crystals.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc) to separate by polarity .

- HPLC : Reverse-phase C18 columns for analytical purity checks (>98%) .

Q. What are the stability considerations for long-term storage?

- Methodology : The compound is hygroscopic and light-sensitive. Store under inert gas (Ar/N) at –20°C in amber vials. Decomposition is monitored via periodic NMR and TLC to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination or methylation be addressed?

- Methodology : Directed ortho-metalation (DoM) strategies using directing groups (e.g., sulfonamides) enable precise functionalization. For example, lithiation with LDA at –78°C followed by electrophilic quenching (e.g., methyl iodide) targets specific positions. Competitive pathways are analyzed via kinetic isotope effects (KIE) or isotopic labeling .

Q. What computational tools are used to model electronic effects of substituents?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts electron-withdrawing effects of the sulfonamide group. Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) calculations quantify hyperconjugation effects from methyl groups .

Q. How to resolve contradictory spectroscopic data (e.g., unexpected NMR splitting)?

- Methodology :

- Variable-Temperature NMR : Assesses dynamic effects (e.g., rotameric equilibria of methyl groups).

- 2D NMR (COSY, NOESY) : Correlates coupling patterns and spatial proximity of protons.

- Crystallographic Validation : X-ray structures (e.g., CCDC deposition codes) provide unambiguous bond connectivity .

Q. What experimental designs are optimal for studying biological activity of sulfonamide derivatives?

- Methodology :

- Enzyme Inhibition Assays : Target enzymes (e.g., carbonic anhydrase) are incubated with the compound in Tris buffer (pH 7.4). IC values are determined via fluorometric or calorimetric methods .

- Molecular Docking : AutoDock Vina predicts binding affinities to active sites, validated by mutagenesis studies .

Q. How do solvent effects influence reaction mechanisms in sulfonamide functionalization?

- Methodology :

- Solvent Polarity Studies : Compare reaction rates in aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents.

- Kirkwood Analysis : Correlates dielectric constants with transition-state stabilization.

- Isotopic Solvent Swapping : or CDOD identifies protonation/deprotonation steps via kinetic solvent isotope effects (KSIE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.